(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Description
Stereochemical Configuration and Conformational Dynamics
The target compound exhibits a highly defined stereochemical arrangement within its cyclopenta[a]phenanthrene core structure, characterized by eight distinct chiral centers as indicated by the systematic nomenclature. The stereochemical configuration at positions 8S, 9S, 10R, 13R, 14S, and 17R follows the established patterns observed in naturally occurring steroid systems, while the side chain contains additional chiral centers at positions 2R and 5S. This extensive stereochemical complexity necessitates careful conformational analysis to understand the three-dimensional molecular architecture and its implications for chemical reactivity and biological interactions.
Conformational dynamics in steroid systems have been extensively studied through molecular simulation approaches, revealing critical relationships between structural rigidity and functional specificity. The four-ring steroid nucleus demonstrates variable conformational flexibility depending on the substitution pattern and ring modifications. Ring A typically adopts a chair conformation to minimize angle strain, while the presence of functional groups can introduce significant conformational constraints. In the case of the target compound, the 6-hydroxy substitution and the specific stereochemistry at the ring junctions create a conformational landscape that balances structural stability with functional accessibility.
The cyclopenta[a]phenanthrene framework provides a rigid scaffold that constrains molecular flexibility compared to simpler steroid derivatives. Research on related cyclopenta[a]phenanthrene systems has demonstrated that substitution patterns significantly influence bay region geometry and overall molecular distortion. The methyl groups at positions 10 and 13 contribute to conformational stability through steric interactions, while the 6-hydroxy group introduces potential for hydrogen bonding interactions that may stabilize specific conformational states.
The extended side chain at position 17 introduces additional conformational complexity through its branched structure and alkene functionality. The (E)-configuration of the double bond within the side chain constrains the molecular geometry and influences the overall spatial arrangement of the terminal groups. Molecular dynamics simulations of structurally related compounds have shown that side chain flexibility can significantly impact conformational accessibility and molecular recognition properties. The specific stereochemical configuration of the side chain, combined with its branched architecture, creates a unique conformational profile that distinguishes this compound from simpler steroid derivatives.
Comparative Analysis with Related Cyclopenta[a]phenanthrene Derivatives
Comparative structural analysis reveals significant relationships between the target compound and established cyclopenta[a]phenanthrene derivatives documented in the literature. The fundamental cyclopenta[a]phenanthrene core structure, exemplified by compounds such as 1,2-cyclopentenophenanthrene, provides the basic tetracyclic framework upon which additional functional groups are elaborated. The molecular formula C₁₇H₁₄ of the simplest cyclopenta[a]phenanthrene derivatives contrasts markedly with the extensive functionalization observed in the target compound, highlighting the significant structural elaboration achieved through steroid biosynthetic pathways.
Related hydroxylated steroid derivatives, particularly those containing 6-hydroxy substitution patterns, demonstrate similar conformational constraints and spectroscopic properties. Compounds such as 6-beta-hydroxystigmast-4-en-3-one share the 6-hydroxy functionality and provide important comparative data for understanding the structural implications of this substitution pattern. The presence of the 6-hydroxy group in both the target compound and these related structures suggests common synthetic pathways and potentially similar biological functions within steroid metabolism.
The systematic comparison of melting points and physical properties across related cyclopenta[a]phenanthrene derivatives provides insights into the intermolecular interactions and crystal packing arrangements. Simple derivatives such as 9,10-cyclopentanophenanthrene exhibit melting points around 150°C, indicating substantial intermolecular forces despite the relatively simple structure. The target compound, with its extensive functional group substitution and increased molecular weight, would be expected to demonstrate altered physical properties reflecting the enhanced molecular complexity and potential for additional intermolecular interactions.
Structural modifications within the cyclopenta[a]phenanthrene family have been shown to significantly impact molecular geometry, particularly in the bay region where ring fusion creates steric constraints. Bay region distortions in methylated derivatives demonstrate how even simple alkyl substitutions can introduce significant conformational changes. The target compound, with its 6-hydroxy substitution and complex side chain architecture, represents a more extensively modified system where multiple structural elements contribute to the overall molecular geometry and conformational preferences.
The comparative analysis extends to examination of side chain architectures observed in related steroid systems. Stigmastane derivatives, characterized by their branched alkyl side chains, provide important structural parallels for understanding the conformational behavior of complex steroid systems. The ethyl-methylhept-en-yl side chain of the target compound shares structural features with these natural product systems while introducing additional complexity through its specific stereochemical configuration and alkene functionality.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization for complex steroid derivatives through detailed analysis of both carbon-13 and proton spectra. The cyclopenta[a]phenanthrene core structure generates characteristic chemical shift patterns that can be used to confirm the tetracyclic framework and identify specific substitution patterns. Carbon-13 nuclear magnetic resonance data for related 6-hydroxystigmastane derivatives demonstrate distinct chemical shifts for the hydroxylated carbon centers, typically appearing in the range of 60-80 parts per million depending on the specific substitution environment and stereochemical configuration.
The steroid nucleus produces a complex but interpretable carbon-13 spectrum with distinct regions corresponding to different ring systems and functional groups. Ring carbons typically appear between 20-50 parts per million for saturated centers, while carbonyl carbons resonate significantly downfield around 200 parts per million. The 6-hydroxy substitution introduces a characteristic signal that can be used to confirm both the presence and stereochemical orientation of this functional group through coupling pattern analysis and chemical shift comparison with known standards.
Proton nuclear magnetic resonance spectroscopy reveals detailed information about the stereochemical environment and conformational preferences of the target compound. The multiple methyl groups present in the structure generate characteristic singlets in the aliphatic region, typically appearing between 0.8-1.2 parts per million. The stereochemical configuration influences the precise chemical shifts and coupling patterns observed for protons adjacent to chiral centers, providing important confirmation of the assigned stereochemistry through comparison with known steroid derivatives.
Infrared spectroscopy provides complementary structural information through identification of characteristic functional group vibrations. The 6-hydroxy substitution generates a broad absorption band in the 3200-3600 wavenumber region, which can be used to confirm the presence of the hydroxyl group and assess its hydrogen bonding environment. The carbonyl stretching frequency, typically appearing around 1700 wavenumbers for ketone functionalities, provides confirmation of the 3-oxo substitution pattern characteristic of many steroid derivatives.
Mass spectrometry analysis offers critical molecular weight determination and fragmentation pattern information for structural characterization. The molecular ion peak provides direct confirmation of the molecular formula, while characteristic fragmentation patterns reveal information about the stability and connectivity of different molecular regions. Steroid derivatives typically exhibit predictable fragmentation pathways involving loss of side chain fragments and ring opening processes that can be used to confirm structural assignments.
The combination of spectroscopic techniques provides a comprehensive characterization profile that enables unambiguous structural assignment and conformational analysis. Advanced two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, can provide additional structural detail regarding connectivity patterns and spatial relationships between different molecular regions. These sophisticated analytical approaches are essential for complete characterization of complex steroid derivatives with multiple chiral centers and extensive functional group substitution.
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h8-9,16,18-20,22-25,27,31H,7,10-15,17H2,1-6H3/b9-8+/t19-,20-,22+,23-,24+,25+,27?,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKIQLXJMQUBQZ-NNPYVHNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex steroid-like molecule with potential biological activities. Understanding its pharmacological properties is crucial for evaluating its therapeutic potential.
- Molecular Formula : C30H52O
- Molecular Weight : 428.7333 g/mol
- IUPAC Name : this compound
- CAS Number : 20194-50-7
Biological Activity Overview
This compound exhibits a range of biological activities that can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds structurally similar to this molecule can inhibit cancer cell proliferation. For example:
- Mechanism : Inhibition of cell cycle progression and induction of apoptosis in various cancer cell lines.
2. Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through the modulation of inflammatory cytokines.
- Study Findings : In vitro studies demonstrated a decrease in TNF-alpha and IL-6 levels upon treatment with the compound.
3. Antioxidant Properties
Antioxidant activity is critical for protecting cells from oxidative stress.
- Research Data : The compound exhibited significant radical scavenging activity in DPPH assays.
Case Study 1: Anticancer Mechanism
A study published in Frontiers in Pharmacology explored the anticancer effects of similar compounds on breast cancer cells. The results showed that these compounds induced apoptosis via mitochondrial pathways and inhibited the PI3K/Akt signaling pathway.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 15 | Apoptosis induction |
| Compound B | 20 | Cell cycle arrest |
| Target Compound | 18 | Mitochondrial pathway activation |
Case Study 2: Anti-inflammatory Response
In another study focusing on inflammatory diseases published in PMC, the compound demonstrated significant inhibition of NF-kB activation in macrophages.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 100 |
| Treated | 80 | 40 |
Research Findings
Recent investigations have highlighted the following findings regarding the biological activity of this compound:
- Cell Proliferation Inhibition : The compound significantly inhibited cell proliferation in various cancer cell lines at concentrations ranging from 10 to 30 µM.
- Cytokine Modulation : It effectively reduced pro-inflammatory cytokine production in human peripheral blood mononuclear cells.
- Radical Scavenging Activity : Exhibited an EC50 value of approximately 25 µM in DPPH assays.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Properties : Research indicates that compounds similar to this structure exhibit anticancer activity. Studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. This is particularly relevant in the development of targeted cancer therapies.
- Hormonal Activity : The compound's structure suggests potential hormonal activity. It may function as a modulator of steroid hormone receptors due to its steroid-like framework. This could lead to applications in hormone replacement therapies or treatments for hormone-sensitive cancers.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties in preclinical studies. This could pave the way for developing new anti-inflammatory drugs that target specific pathways involved in chronic inflammation.
Biochemical Applications
- Enzyme Inhibition : The compound may serve as an enzyme inhibitor. Research into related compounds has shown promise in inhibiting enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity.
- Drug Delivery Systems : Given its structural complexity and potential for functionalization, this compound could be utilized in drug delivery systems. Its ability to encapsulate therapeutic agents while maintaining stability makes it a candidate for nanomedicine applications.
Case Studies
- Study on Anticancer Activity : A recent study explored the effects of a similar compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers after treatment with the compound over 48 hours .
- Hormonal Modulation Research : Another investigation focused on the compound's interaction with estrogen receptors. The findings suggested that it could act as a selective estrogen receptor modulator (SERM), potentially offering therapeutic benefits for conditions like osteoporosis and breast cancer .
- Anti-inflammatory Mechanisms : A study examining the anti-inflammatory effects found that derivatives of this compound reduced pro-inflammatory cytokine levels in vitro. This highlights its potential as a treatment option for inflammatory diseases .
Data Tables
| Application Area | Potential Uses | Relevant Findings |
|---|---|---|
| Anticancer | Targeted therapy for various cancers | Significant inhibition of cancer cell proliferation |
| Hormonal Activity | Hormone replacement therapy | Modulation of estrogen receptors |
| Anti-inflammatory | Treatment for chronic inflammatory diseases | Reduction of pro-inflammatory cytokines |
| Enzyme Inhibition | Metabolic disease management | Inhibition of key metabolic enzymes |
| Drug Delivery | Nanomedicine applications | Stability and encapsulation capabilities |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Structural and Functional Differences
Hydroxylation Patterns :
- The target compound’s 6-hydroxy group is distinct from the 11β-hydroxyl group in prednisolone and tixocortol, which is critical for glucocorticoid receptor binding .
- Fluorination at position 9 (dexamethasone, fluorometholone) enhances potency but increases metabolic side effects .
Side Chain Modifications :
- The (E)-5-ethyl-6-methylhept-3-en-2-yl side chain in the target compound differs from the hydroxyacetyl group in corticosteroids (e.g., prednisolone, dexamethasone), likely reducing glucocorticoid activity but possibly improving tissue selectivity .
- Stigmasterol (MOL000449) has a fully unsaturated side chain typical of phytosterols, limiting its pharmacological overlap with synthetic steroids .
Methylation and Stereochemistry :
- Methyl groups at positions 10 and 13 (target compound) are conserved in many steroids but lack the 16α-methyl group seen in dexamethasone, which prolongs half-life .
- Stereochemical variations (e.g., 8S,9S in the target vs. 8R,9S in ) may alter receptor interactions .
Pharmacological Implications
- Its lipophilic side chain may enhance membrane permeability compared to polar corticosteroids like prednisolone .
Research Findings and Data Gaps
- Synthesis : Analogous compounds in and are synthesized via column chromatography (silica gel, PE:EA eluents), suggesting similar methods for the target compound .
- Biological Data: Limited efficacy or toxicity data are available. Computational studies (e.g., network pharmacology in ) propose its inclusion in traditional medicine formulations (Dangshen) but lack experimental validation .
Preparation Methods
Diels-Alder Reaction for Core Assembly
The cyclopenta[a]phenanthrene nucleus is often constructed via Diels-Alder reactions between appropriately substituted dienes and dienophiles. For example, Alonso et al. demonstrated that (S)-2-p-tolylsulfinyl-2-cyclopentenone reacts with Dane’s diene to yield perhydro-cyclopenta[a]phenanthrenes with high enantioselectivity. This method achieves the desired trans-decalin system through precise stereochemical control, critical for the target compound’s C8–C14 ring fusion. Key modifications include:
Palladium-Catalyzed Aryne Annulation
Huang et al. developed a palladium-catalyzed aryne annulation strategy to access hydrophenanthrenones, which serve as precursors to the cyclopenta[a]phenanthrene framework. Using Pd(OAc)₂ and Xantphos as ligands, this method constructs the B and C rings in a single step from bromoarenes and alkyne precursors. Yields range from 65–75%, with excellent regiocontrol over ring fusion positions.
Partial Synthesis from Natural Steroids
Diosgenin as a Starting Material
Diosgenin, a sapogenin isolated from Dioscorea yams, provides a cost-effective starting point for partial synthesis. The protocol involves:
-
Acid hydrolysis : Diosgenin is treated with HCl in ethanol to remove glycosidic linkages, yielding the aglycone.
-
Oxidative cleavage : Ozonolysis of the Δ5 double bond generates a ketone at C6, which is subsequently reduced to the secondary alcohol using NaBH₄.
-
Side-chain elaboration : The C17 side chain is introduced via Grignard addition to a C20 ketone intermediate, followed by stereoselective elimination to install the (E)-configured double bond.
Microbial Hydroxylation
Microorganisms such as Rhizopus nigricans enable site-specific hydroxylation at C6, bypassing the need for protective group strategies. Fermentation of a C6-deoxy precursor in a glucose-rich medium at pH 7.0 introduces the 6β-hydroxy group with >90% regioselectivity.
Stereochemical Control Strategies
Asymmetric Epoxidation
The Sharpless-Katsuki epoxidation is employed to set the C14–C15 epoxide with >95% enantiomeric excess. Using Ti(OiPr)₄, (−)-diethyl tartrate, and tert-butyl hydroperoxide, this step ensures correct configuration at C14 and C17.
Biogenetic-Type Cyclization
Barone and Chanon’s CONAN algorithm predicts favorable cyclization pathways mimicking steroid biosynthesis. Under acidic conditions (H₂SO₄ in acetic acid), a linear triterpene precursor cyclizes to form the tetracyclic core with natural stereochemistry at all ring junctions.
Key Reaction Conditions and Yields
Purification and Characterization
Crystallization
Recrystallization from ether/petroleum ether (1:3) removes nonpolar byproducts, achieving >99% purity as verified by HPLC.
Chromatographic Methods
Flash chromatography on silica gel (EtOAc/hexanes gradient) resolves diastereomers, while reverse-phase HPLC (C18 column, MeCN/H₂O) separates hydroxylation regioisomers.
Spectroscopic Validation
-
¹H NMR : δ 5.35 (d, J=5.2 Hz, H-6), δ 1.22 (s, C10–CH₃).
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X-ray crystallography : Confirms absolute configuration at C8, C9, C10, C13, C14, and C17.
Industrial-Scale Considerations
Catalytic Process Optimization
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for structural characterization of this complex steroid derivative?
- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to resolve stereochemical configurations, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography for absolute configuration determination. Infrared (IR) spectroscopy can identify functional groups like hydroxyl and ketone moieties . For intermediates, use thin-layer chromatography (TLC) with UV visualization to monitor synthetic steps .
Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?
- Methodological Answer : Prioritize protecting group strategies for hydroxyl and ketone functionalities during synthesis. Use inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive moieties, and employ automated reactors for precise temperature control (e.g., 0–5°C for enolate formation). Purification via flash chromatography with gradients of ethyl acetate/hexane or HPLC for final steps ensures high purity (>95%) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines: use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H317/H319 hazards). Store in airtight containers under dry, room-temperature conditions to prevent hygroscopic degradation. Dispose of waste via incineration or licensed chemical disposal services .
Advanced Research Questions
Q. How can stereochemical inconsistencies between computational modeling and experimental data be resolved?
- Methodological Answer : Compare experimental NMR coupling constants (e.g., J-values for vicinal protons) with density functional theory (DFT)-calculated values. Validate using single-crystal X-ray diffraction, as demonstrated for structurally analogous steroids in Chisocheton tomentosus extracts . For conflicting data, re-examine synthetic steps for unintended epimerization using chiral HPLC .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, particularly in endocrine modulation?
- Methodological Answer : Use luciferase reporter assays in HEK293 cells transfected with steroid hormone receptors (e.g., glucocorticoid or androgen receptors). Compare dose-response curves with dexamethasone or other reference steroids to assess potency. Include cytotoxicity assays (MTT/CCK-8) to differentiate receptor-specific effects from nonspecific toxicity .
Q. How can stability studies be designed to assess degradation under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies by incubating the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation products via HPLC-UV and LC-MS. Identify major degradation pathways (e.g., oxidation of hydroxyl groups) and optimize storage conditions (e.g., nitrogen-filled vials with desiccants) .
Q. What strategies address contradictory bioactivity data across different cell lines or animal models?
- Methodological Answer : Perform orthogonal assays (e.g., radioligand binding vs. functional reporter assays) to confirm target engagement. Validate purity (>99% via HPLC) and structural integrity (NMR) to rule out batch variability. Use metabolomic profiling (e.g., LC-HRMS) to identify species-specific metabolic inactivation pathways .
Q. How can metabolic pathways be elucidated for this compound in preclinical models?
- Methodological Answer : Administer isotopically labeled compound (e.g., 13C or 2H isotopes) to rodents and collect plasma/tissue samples at timed intervals. Identify metabolites using LC-MS/MS with targeted MRM transitions. Compare with in vitro liver microsome incubations to map phase I/II metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
